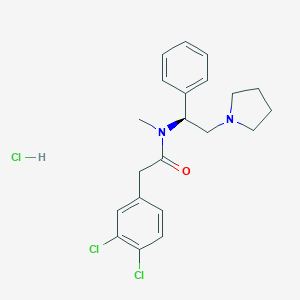

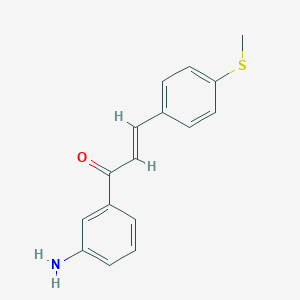

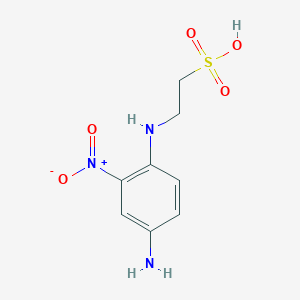

![molecular formula C22H26N6O2 B040921 4-((5-(环丙基氨基羰基)-2-甲苯基)氨基)-5-甲基-N-丙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酰胺 CAS No. 623152-17-0](/img/structure/B40921.png)

4-((5-(环丙基氨基羰基)-2-甲苯基)氨基)-5-甲基-N-丙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酰胺

描述

科学研究应用

p38α MAP Kinase Inhibitor

BMS-582949 is an orally bioavailable p38α MAP kinase inhibitor . It has an IC50 of 13 nM in an enzyme assay, indicating its high potency in inhibiting this kinase .

Inhibition of TNF-α Production

BMS-582949 also inhibits TNF-α production in human peripheral blood mononuclear cells (PBMC), with an IC50 of 50 nM . This suggests its potential use in conditions where TNF-α is implicated, such as inflammatory diseases.

Reduction of LPS-induced TNF-α Production

When administered at a dose of 5 mg/kg in mice, BMS-582949 decreases LPS-induced TNF-α production up to 89% compared to vehicle . This indicates its potential application in preclinical models of inflammation.

Treatment of Rheumatoid Arthritis

BMS-582949 reduces paw swelling in a rat adjuvant arthritis model when administered once per day (1, 10, or 100 mg/kg) or twice per day (1 or 5 mg/kg) . This suggests its potential use in the treatment of rheumatoid arthritis.

Dual Action Kinase Inhibitor

BMS-582949 acts as a dual action kinase inhibitor . It inhibits both p38 mitogen-activated protein kinase (p38 MAPK) activity and activation of p38 . This dual action could make it more effective in conditions where p38 activation drives disease progression.

Acceleration of GSPCs Formation

BMS-582949 has been shown to accelerate GSPCs (germline stem cells) formation . GSPCs colonies appeared as early as 2 passages, and GSPCs colony grew faster after BMS-582949 addition . This suggests its potential use in stem cell research and regenerative medicine.

作用机制

Target of Action

BMS-582949 is a highly selective inhibitor of p38α MAPK . The p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

BMS-582949 interacts with its target, p38α MAPK, by inhibiting its activity. The IC50 value of BMS-582949 for p38α MAPK is 13 nM . This interaction blocks the kinase activity and activation of p38α MAPK .

Biochemical Pathways

The inhibition of p38α MAPK by BMS-582949 affects the MAPK signaling pathway. This pathway plays a crucial role in inflammatory responses. By inhibiting p38α MAPK, BMS-582949 can potentially reduce the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that bms-582949 has an improved pharmacokinetic profile .

Result of Action

The inhibition of p38α MAPK by BMS-582949 leads to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation, making BMS-582949 potentially effective in the treatment of inflammatory diseases .

属性

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

CAS RN |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BMS-582949?

A1: BMS-582949 functions as a highly selective inhibitor of p38α MAP kinase. [] This enzyme plays a crucial role in inflammatory responses by mediating the production of pro-inflammatory cytokines like TNFα. [] By inhibiting p38α, BMS-582949 disrupts these signaling pathways and exerts its anti-inflammatory effects. []

Q2: What evidence supports the efficacy of BMS-582949 in preclinical models of inflammatory diseases?

A2: Studies have demonstrated the effectiveness of BMS-582949 in both acute and chronic models of inflammation. In an acute murine model of inflammation and a pseudoestablished rat adjuvant-induced arthritis model, BMS-582949 demonstrated potent anti-inflammatory effects. [] Furthermore, in a rat LPS-induced TNFα pharmacodynamic model, BMS-582949 effectively suppressed the production of this pro-inflammatory cytokine. []

Q3: How does the structure of BMS-582949 contribute to its activity and selectivity for p38α?

A3: A key structural feature of BMS-582949 is the N-cyclopropyl substituent on the amide group. [] This substitution, in contrast to other alkyl or cycloalkyl groups, enhances the hydrogen-bonding capacity of the amide NH. [] This specific interaction within the p38α active site contributes significantly to the compound's potency and selectivity. [] X-ray crystallography studies have confirmed the binding mode of BMS-582949 within the p38α active site. []

Q4: What challenges were encountered with the physicochemical properties of BMS-582949 and how were they addressed?

A4: BMS-582949 exhibited pH-dependent solubility, leading to inconsistent exposure levels in vivo. [] To address this, researchers developed BMS-751324, a novel prodrug of BMS-582949. [] This prodrug incorporates a carbamoylmethylene linker with hydroxyphenyl acetic acid-derived ester and phosphate functionalities, enhancing its water solubility across a wider pH range. []

Q5: What is the significance of the prodrug approach in the context of BMS-582949?

A5: BMS-751324, the prodrug, demonstrates improved solubility and stability compared to BMS-582949, particularly under acidic conditions. [] It undergoes efficient bioconversion into the active BMS-582949 by alkaline phosphatase and esterase enzymes in vivo. [] This results in superior exposure of BMS-582949 compared to direct administration, particularly at higher doses. [] Clinical studies confirmed the effectiveness of the prodrug strategy in overcoming the pH-dependent absorption issues associated with BMS-582949. []

Q6: What potential off-target effects or safety concerns have been identified for BMS-582949?

A6: While generally well-tolerated, clinical trials revealed that BMS-582949, like other p38 inhibitors, can cause side effects. [] These include dizziness, rash, and elevated liver enzymes. [] These findings underscore the importance of careful monitoring and risk assessment during clinical development.

Q7: What is the potential of heparanase as a therapeutic target in preeclampsia, and how does BMS-582949 contribute to this understanding?

A8: Research suggests that heparanase, an enzyme involved in extracellular matrix degradation, may play a critical role in the development of preeclampsia. [] Studies using HTR8/SVneo cells, a model for human trophoblasts, demonstrated that knocking down heparanase expression led to decreased invasion and increased apoptosis. [] Interestingly, this effect was mediated by the activation of the p38 MAPK signaling pathway, as evidenced by the ability of p38 inhibitors, including BMS-582949, to rescue the impaired invasion observed in heparanase-knockdown cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

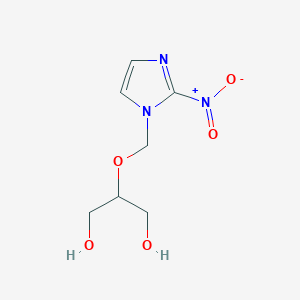

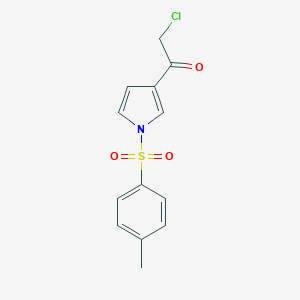

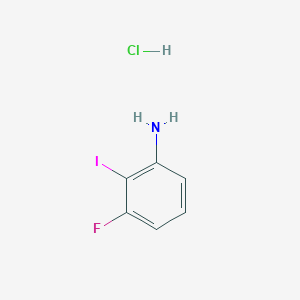

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)

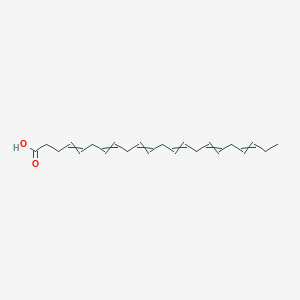

![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)